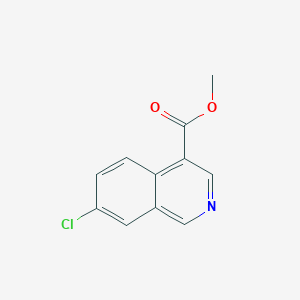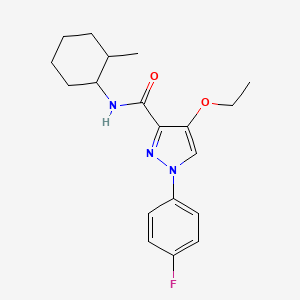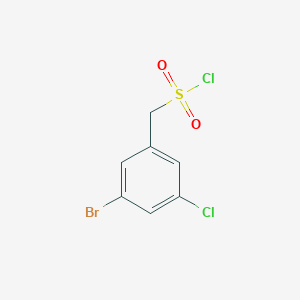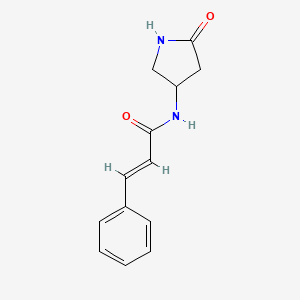![molecular formula C17H19Cl2N3O5S2 B2610612 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide CAS No. 314076-23-8](/img/structure/B2610612.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes both sulfamoyl and benzamide groups, making it a versatile candidate for various studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-sulfamoylbenzoic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with cellular DNA. The compound forms covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cellular processes and ultimately leads to cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
類似化合物との比較
Similar Compounds
- **4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide
- **ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate
- **4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate
Uniqueness
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is unique due to its dual sulfamoyl and benzamide groups, which confer distinct chemical properties and biological activities. This compound’s ability to form stable covalent bonds with DNA sets it apart from other similar compounds, making it a valuable candidate for further research and development.
特性
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O5S2/c18-9-11-22(12-10-19)29(26,27)16-5-1-13(2-6-16)17(23)21-14-3-7-15(8-4-14)28(20,24)25/h1-8H,9-12H2,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFQTWJTPUPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide](/img/structure/B2610530.png)
![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)
![1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2610535.png)


![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)
![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)

acetate](/img/structure/B2610547.png)
![(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2610549.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)


